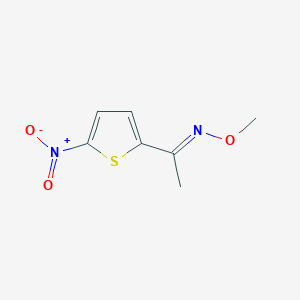

N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine

Description

Properties

IUPAC Name |

N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEVERZOQIGERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721277 | |

| Record name | N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114774-06-0 | |

| Record name | N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Nitration

Nitration typically employs mixed acid (HNO₃/H₂SO₄) at controlled temperatures. The acetyl group at the 2-position directs electrophilic attack to the 5-position due to its meta-directing effect. A representative procedure involves:

-

Dissolving 2-acetylthiophene (1.0 equiv) in concentrated sulfuric acid at 0°C.

-

Gradually adding fuming nitric acid (1.1 equiv) while maintaining temperatures below 5°C.

-

Quenching the reaction after 2 hours to yield 2-acetyl-5-nitrothiophene.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Temperature | 0–5°C |

| Nitrating Agent | HNO₃ (90%) |

Side products, such as 4-nitro isomers, are minimized by strict temperature control.

O-Methyl Oxime Formation

The ketone group of 2-acetyl-5-nitrothiophene is converted to an O-methyl oxime via nucleophilic addition of O-methylhydroxylamine.

Condensation with O-Methylhydroxylamine

A methanolic solution of 2-acetyl-5-nitrothiophene reacts with O-methylhydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate):

-

Refluxing the mixture for 4–6 hours.

-

Isolating the product via vacuum filtration and recrystallization from ethanol.

Reaction Mechanism:

-

Deprotonation of O-methylhydroxylamine by the base.

-

Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

Optimization Insights:

-

Excess O-methylhydroxylamine (1.5 equiv) improves yields to 80–85%.

-

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity.

Alternative Synthetic Routes

One-Pot Nitration-Oximation

A streamlined approach combines nitration and oximation in a single pot, reducing purification steps:

-

Nitrating 2-acetylthiophene as described in Section 1.1.

-

Directly adding O-methylhydroxylamine and sodium acetate to the reaction mixture.

-

Refluxing for 6 hours to yield the target compound in 60–70% overall yield.

Advantages:

Metal-Mediated Oxime Coupling

Recent advances utilize copper catalysts to enhance oxime ether formation. For example:

-

Reacting 2-acetyl-5-nitrothiophene with O-methylhydroxylamine in the presence of Cu(OAc)₂ (10 mol%).

Mechanistic Role of Copper:

Analytical Characterization

Critical spectroscopic data for 2-acetyl-5-nitrothiophene O-methyl oxime include:

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-nitrothiophene O-methyl oxime can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Reduction: 2-Acetyl-5-aminothiophene O-methyl oxime.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of 2-Acetyl-5-nitrothiophene O-methyl oxime.

Scientific Research Applications

2-Acetyl-5-nitrothiophene O-methyl oxime has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-nitrothiophene O-methyl oxime depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime moiety may form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: Ethanone, 1-(5-nitro-2-thienyl)-, O-methyloxime

- CAS Number : 114774-06-0

- Molecular Formula: C₈H₇Cl₂NOS

- Structural Features: A thiophene ring substituted with a nitro group (-NO₂) at the 5-position, an acetyl group (-COCH₃) at the 2-position, and an O-methyl oxime (-N-OCH₃) functional group.

This compound is a nitro-substituted thiophene derivative with a modified oxime moiety. Its structural complexity confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2-Acetyl-5-nitrothiophene O-methyl oxime and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Implications |

|---|---|---|---|---|

| 2-Acetyl-5-nitrothiophene O-methyl oxime | 114774-06-0 | C₈H₇Cl₂NOS | Nitro (5-position), O-methyl oxime | Enhanced electron-withdrawing effects; potential for increased reactivity in SNAr reactions. |

| 2-Acetylthiophene O-methyl oxime | 114773-97-6 | C₇H₈N₂O₃S | O-methyl oxime, no nitro group | Reduced electron deficiency; likely lower thermal stability compared to nitro analog. |

| Acetophenone O-methyl oxime | 5469-45-4 | C₉H₁₁NO | Phenyl ring, O-methyl oxime | Higher lipophilicity; relevance in organic synthesis as a ketone-protecting group. |

Reactivity and Stability

- Nitro Group Impact: The nitro group in 2-Acetyl-5-nitrothiophene O-methyl oxime significantly alters its electronic profile, increasing susceptibility to nucleophilic aromatic substitution (SNAr) reactions compared to non-nitro analogs like 2-Acetylthiophene O-methyl oxime. This is critical in designing pharmaceuticals or agrochemicals requiring targeted reactivity .

- Oxime Stability: O-methyl oximes are generally more stable than their hydroxyl counterparts due to reduced hydrogen bonding. However, the nitro group may introduce thermal instability, as nitro compounds are prone to decomposition under heat, releasing toxic gases (e.g., NOₓ) .

Q & A

Q. What are the established synthetic routes for 2-Acetyl-5-nitrothiophene O-methyl oxime, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a two-step process:

Oxime Formation : React 2-acetyl-5-nitrothiophene with hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate. This step requires precise pH control (pH 8–9) and reflux in ethanol/water for 4–6 hours .

O-Methylation : Treat the oxime with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Yield improvements (~70–80%) are achieved by maintaining inert atmospheres (N₂) to prevent oxidation of the nitro group .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Key signals include δ 2.5 ppm (acetyl CH₃), δ 3.9 ppm (OCH₃), and δ 8.1–8.3 ppm (thiophene protons). Confirm oxime geometry (E/Z) via coupling constants (J ≈ 10–12 Hz for trans-configuration) .

- ¹³C NMR : Nitro group (C-NO₂) appears at δ 150–155 ppm, acetyl carbonyl at δ 195–200 ppm .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹), C=N oxime (~1640 cm⁻¹), and C-O (OCH₃, ~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 241. Confirm fragmentation patterns (e.g., loss of CH₃O·, m/z 210) .

Advanced Research Questions

Q. How do electronic effects of the nitro and acetyl substituents influence the compound’s reactivity in cyclization or nucleophilic substitution reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the thiophene ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT, B3LYP/6-31G*) can map electron density to predict regioselectivity .

- Acetyl Group : Stabilizes intermediates via resonance. Compare reactivity with analogs (e.g., 5-nitrothiophene without acetyl) in cross-coupling reactions (e.g., Suzuki-Miyaura) to isolate substituent effects .

Experimental Design : Synthesize derivatives (e.g., 5-nitrothiophene O-methyl oxime without acetyl) and compare reaction rates in model transformations (e.g., Diels-Alder). Use Hammett plots to quantify substituent contributions .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted thiophene oximes?

- Methodological Answer :

- Standardized Assays : Re-evaluate antifungal/antibacterial activity under controlled conditions (e.g., MIC assays in Mueller-Hinton broth, 37°C). Include positive controls (e.g., fluconazole) and account for solvent effects (DMSO ≤1% v/v) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 or fungal lanosterol demethylase. Validate with enzyme inhibition assays (e.g., NADPH consumption rates) .

Q. How can computational modeling predict regioselectivity in photochemical reactions involving this compound?

- Methodological Answer :

- TD-DFT Calculations : Simulate excited-state behavior to identify preferred reaction pathways (e.g., [2+2] cycloaddition vs. Norrish-type cleavage). Compare with experimental UV-Vis spectra (λmax ~320 nm for n→π* transitions) .

- Molecular Dynamics : Model interactions with catalysts (e.g., Ru(bpy)₃²⁺ in photoinduced electron transfer) to predict product distribution (e.g., phenanthridine derivatives vs. dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.